
Bis(2-hydroxyoctadecyl) phenyl phosphite
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Overview
Description
Bis(2-hydroxyoctadecyl) phenyl phosphite is a phosphite ester characterized by a central phosphorus atom bonded to a phenyl group and two 2-hydroxyoctadecyl chains. This compound is structurally notable for its long aliphatic chains (C18) terminated with hydroxyl groups, which confer unique solubility and compatibility properties in polymer matrices. Phosphite esters are widely employed as secondary antioxidants in plastics, where they inhibit thermal degradation by scavenging peroxides and free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyoctadecyl) phenyl phosphite typically involves the reaction of phenyl phosphorodichloridite with 2-hydroxyoctadecanol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves the following steps:
- Dissolving phenyl phosphorodichloridite in an appropriate solvent such as toluene.
- Adding 2-hydroxyoctadecanol to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyoctadecyl) phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidation products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phenyl group or the hydroxyoctadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phosphates, phosphoric acid derivatives, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-hydroxyoctadecyl) phenyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Widely used in the plastics industry as an antioxidant to improve the durability and lifespan of plastic products.
Mechanism of Action
The mechanism by which bis(2-hydroxyoctadecyl) phenyl phosphite exerts its effects involves the stabilization of free radicals and the prevention of oxidative chain reactions . The compound acts as a free radical scavenger, neutralizing reactive oxygen species and thereby protecting materials from oxidative damage. The molecular targets include free radicals and reactive oxygen species, which are intercepted and stabilized by the phosphite group.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
Tris(2,4-di-tert-butylphenyl) Phosphite (CAS 31570-04-4)
- Structure : Three bulky 2,4-di-tert-butylphenyl groups attached to phosphorus.
- Properties : High steric hindrance due to tert-butyl groups, enhancing thermal stability and resistance to hydrolysis. Used extensively in polyamide and polyolefin stabilization .
- Applications : Prevents yellowing in PVC and polycarbonates .
Phenyl Bis(4-nonylphenyl) Phosphite Structure: Phenyl group with two 4-nonylphenyl chains. Properties: Moderate molecular weight (compared to Bis(2-hydroxyoctadecyl) phenyl phosphite) with branched nonyl groups improving solubility in non-polar polymers. Demonstrated efficacy in enhancing transparency in vinyl chloride polymers at 10 kg dosage .
Bis(2-ethylhexyl) Phenyl Phosphite Structure: Phenyl group with two shorter 2-ethylhexyl chains. Properties: Lower molecular weight (438.64 g/mol) and higher volatility compared to this compound. Used in lithium-ion battery additives due to favorable reduction potentials (−6.65 eV) and electron donation capacity .
Trioctyl Phosphite Structure: Three linear octyl chains. Properties: Linear aliphatic chains reduce steric hindrance, increasing reactivity but lowering thermal stability.
Performance in Polymer Stabilization
*Estimated based on structural analogs.
- Thermal Stability : Bulky substituents (e.g., tert-butyl in Tris(2,4-di-tert-butylphenyl) phosphite) enhance stability by reducing hydrolysis rates. This compound’s long hydroxyalkyl chains may similarly resist thermal degradation but could increase viscosity in polymer melts .
- Antioxidant Efficiency: Hydroxy groups in this compound may improve radical scavenging compared to non-hydroxylated analogs like Trioctyl phosphite, which relies solely on phosphite-mediated peroxide decomposition .
Toxicity and Environmental Impact
- This compound’s hydroxyl groups may enhance biodegradability .
Properties
CAS No. |
62392-09-0 |
---|---|
Molecular Formula |
C42H79O5P |
Molecular Weight |
695.0 g/mol |
IUPAC Name |
bis(2-hydroxyoctadecyl) phenyl phosphite |
InChI |
InChI=1S/C42H79O5P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-40(43)38-45-48(47-42-36-32-29-33-37-42)46-39-41(44)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33,36-37,40-41,43-44H,3-28,30-31,34-35,38-39H2,1-2H3 |
InChI Key |
NCBCANLJJKFTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COP(OCC(CCCCCCCCCCCCCCCC)O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
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